ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b][1,5]naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b][1,5]naphthyridine ring system.
Amination: Introduction of the amino group at the 8-position can be achieved through nucleophilic substitution reactions using amines.
Carbonylation: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Coupling with Benzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thieno groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition of enzyme activity, alteration of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its combination of multiple functional groups within a single molecule, providing a unique set of chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-29-22(28)13-3-5-14(6-4-13)24-20(27)19-17(23)15-11-16-18(25-21(15)30-19)12-7-9-26(16)10-8-12/h3-6,11-12H,2,7-10,23H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWHPHIJNNDLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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